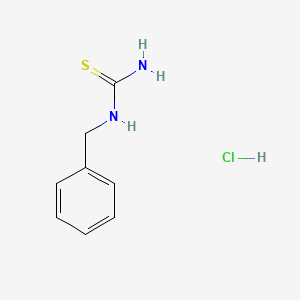

benzylthiourea hydrochloride

Übersicht

Beschreibung

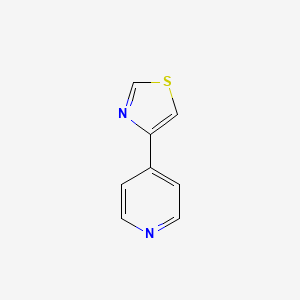

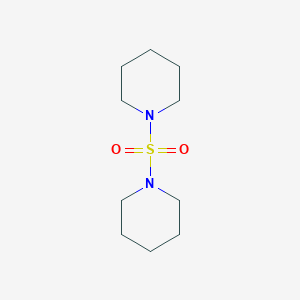

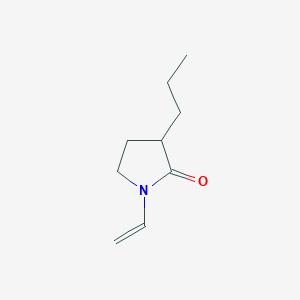

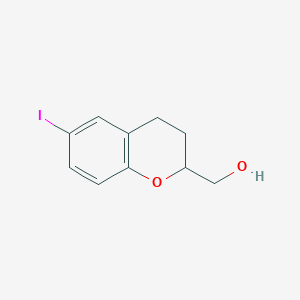

Benzylthiourea is an organosulfur compound with the molecular formula C8H10N2S . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . The molecule contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .

Synthesis Analysis

The synthesis of benzylthiourea derivatives has been reported in several studies. For instance, a series of new N-benzoyl-N’-triazine thiourea derivatives have been synthesized via the reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions . Another study reported the synthesis of heterocyclic skeletons by the reaction of N1-(2-cyanophenyl)-benzimidoyl chloride with thioamides .Molecular Structure Analysis

The molecular structure of benzylthiourea includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of benzylthiourea is also called the skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of benzylthiourea is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

The chemical reactions involving benzylthiourea are complex and can involve multiple steps. For instance, the Biginelli reaction involves the rapid formation of dihydropyrimidinone from the condensation of ethyl acetoacetate, benzaldehyde, and urea . Another reaction involves the condensation of benzaldehyde, ethyl acetoacetate, and urea leading to the Biginelli synthesis of dihydropyrimidinones .Physical and Chemical Properties Analysis

The physical and chemical properties of benzylthiourea include its molecular weight (166.2434 g/mol), chemical formula (C8H10N2S), and IUPAC name (benzylthiourea) . The molecule contains a total of 21 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Nitric Oxide Synthase Inhibitory Activities

Benzylthiourea hydrochloride derivatives are noted for their antimicrobial activities against a range of bacterial, yeast, and protozoan species. Notably, certain compounds like S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide demonstrated significant activity against Gram-positive bacteria. Furthermore, some isothioureas, including S-(3,4-dichlorobenzyl)isothiourea hydrochloride, have been identified as potent inhibitors of nitric oxide synthase, an enzyme involved in various physiological and pathological processes, showcasing their potential in therapeutic applications (Kazimierczuk et al., 2010).

Anticancer Properties

This compound derivatives, particularly in the form of benzimidazole-derived isothioureas, have displayed notable anticancer properties. These compounds have been effective in inducing apoptosis, a form of programmed cell death, in cancer cell lines such as the human acute myelogenous leukemia cell line KG-1. The study highlights the synthesis and pharmacological assessment of these compounds, shedding light on their potential as antileukemic agents (Koronkiewicz et al., 2015).

Applications in Material Science

Apart from their biomedical applications, this compound derivatives have also been investigated as thermal stabilizers or co-stabilizers for materials such as rigid poly(vinyl chloride). These compounds have shown promising results, enhancing the material's stability against degradation, which is crucial for extending the lifespan of PVC-based products (Sabaa et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzylthiourea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.ClH/c9-8(11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBRLWJURWATSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-fluorophenyl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6613684.png)